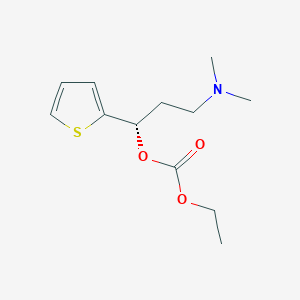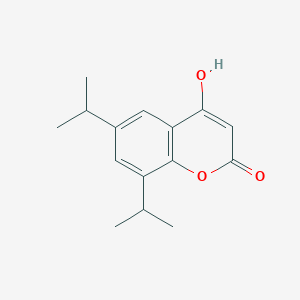
Dodecanamide, N-(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(2,4-dinitrophenyl)- is an organic compound with the molecular formula C18H27N3O5 It is characterized by the presence of a dodecanamide backbone with a 2,4-dinitrophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(2,4-dinitrophenyl)- typically involves the reaction of dodecanamide with 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Dodecanamide, N-(2,4-dinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: Formation of dodecanamide, N-(2,4-diaminophenyl)-.
Substitution: Formation of various substituted dodecanamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of dodecanamide.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-(2,4-dinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dodecanamide, N-(2,4-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the dinitrophenyl group allows it to form strong interactions with target molecules, leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanamide, N-(2,4-diaminophenyl)-: A reduced form of Dodecanamide, N-(2,4-dinitrophenyl)- with amino groups instead of nitro groups.
Dodecanamide, N-(2,4-dichlorophenyl)-: A compound with chlorine atoms replacing the nitro groups.
Dodecanamide, N-(2,4-dimethylphenyl)-: A compound with methyl groups replacing the nitro groups.
Uniqueness
Dodecanamide, N-(2,4-dinitrophenyl)- is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique reactivity can be leveraged for various purposes.
Eigenschaften
CAS-Nummer |
560092-15-1 |
|---|---|
Molekularformel |
C18H27N3O5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)dodecanamide |
InChI |
InChI=1S/C18H27N3O5/c1-2-3-4-5-6-7-8-9-10-11-18(22)19-16-13-12-15(20(23)24)14-17(16)21(25)26/h12-14H,2-11H2,1H3,(H,19,22) |
InChI-Schlüssel |
KVBKMAIHFMDDHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
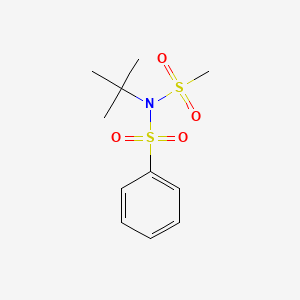

![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)
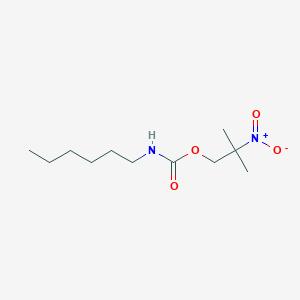
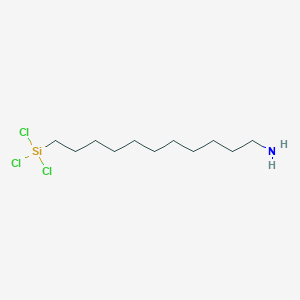
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
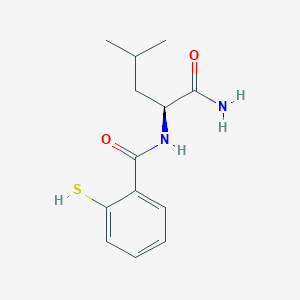
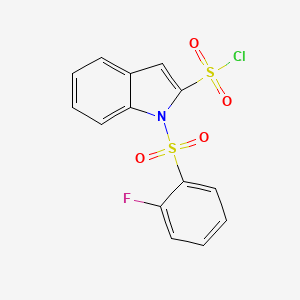
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

